molecular formula C12H10FN3 B1458093 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine CAS No. 1799434-57-3

2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine

Cat. No.: B1458093
CAS No.: 1799434-57-3
M. Wt: 215.23 g/mol
InChI Key: MPPLJXVJYCTWDS-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine (CAS 1799434-57-3) is a versatile heterocyclic compound with the molecular formula C₁₂H₁₀FN₃ and a molecular weight of 215.23 g/mol . This compound features a fused imidazo[1,2-a]pyrimidine core, a scaffold of significant interest in modern medicinal chemistry due to its structural resemblance to purine bases found in DNA and RNA . The partial saturation of the pyrimidine ring (3,5-dihydro configuration) introduces conformational flexibility, which can influence binding affinity and pharmacokinetic properties . The imidazopyrimidine class of compounds demonstrates a broad spectrum of pharmacological activities, serving as a key structural motif in the development of therapeutic agents . Research highlights its potential as a versatile scaffold with applications in anticancer , antiviral, antifungal, and anti-inflammatory agent development . These compounds are particularly noteworthy for their ability to target specific molecular entities, such as protein kinases and tubulin, which are crucial components of various cellular signaling pathways associated with multiple diseases . The incorporation of the 2-fluorophenyl substituent is a common strategy in medicinal chemistry to modulate the compound's electronic properties, metabolic stability, and binding interactions with biological targets . From a synthetic chemistry perspective, this compound can be prepared via cyclocondensation of 2-aminopyrimidine with appropriate fluorinated precursors, such as ethylene halohydrins or 1,2-dibromoethane, followed by ring closure . More recent, greener synthetic methodologies include catalyst-free multicomponent reactions, which offer advantages in efficiency and reduced environmental impact . Researchers are advised to characterize the compound using a combination of techniques including ¹H, ¹³C, and ¹⁹F NMR spectroscopy, high-resolution mass spectrometry (HRMS), and, for unambiguous confirmation, single-crystal X-ray diffraction . Please note: This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

2-(2-fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3/c13-10-5-2-1-4-9(10)11-8-16-7-3-6-14-12(16)15-11/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPLJXVJYCTWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN=C2N1CC(=N2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196015
Record name Imidazo[1,2-a]pyrimidine, 2-(2-fluorophenyl)-3,5-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799434-57-3
Record name Imidazo[1,2-a]pyrimidine, 2-(2-fluorophenyl)-3,5-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799434-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrimidine, 2-(2-fluorophenyl)-3,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Aminopyrimidine with Halohydrins or Dibromoalkanes

A well-documented approach involves reacting 2-aminopyrimidine with ethylene halohydrins (chloro or bromo derivatives) or 1,2-dibromoethane, followed by treatment with reagents such as thionyl chloride or sodium hydroxide and hydrobromic acid to induce ring closure, yielding the dihydroimidazo[1,2-a]pyrimidine core.

  • Route A: 2-Aminopyrimidine + ethylene halohydrin → intermediate → thionyl chloride treatment → cyclized product.
  • Route B: 2-Aminopyrimidine + 1,2-dibromoethane → intermediate → NaOH treatment → HBr treatment → dihydroimidazo[1,2-a]pyrimidine.

Summary of Preparation Methods in Tabular Form

Methodology Starting Materials Key Reagents/Conditions Product Features Reference
Cyclization with Halohydrins 2-Aminopyrimidine + ethylene halohydrin Thionyl chloride or NaOH + HBr 2,3-Dihydroimidazo[1,2-a]pyrimidine core
Cyclization with Dibromoalkanes 2-Aminopyrimidine + 1,2-dibromoethane NaOH followed by HBr Dihydroimidazopyrimidine derivatives
One-Pot Multi-Component Reaction 2-Aminopyrimidine + aldehydes + isocyanides Iodine catalysis in THF or DCM Bicyclic imidazo[1,2-a]pyrimidines
Suzuki-Miyaura Cross-Coupling Halogenated imidazo[1,2-a]pyrimidine + 2-fluorophenylboronic acid Pd catalyst, base, DMF/toluene, heat 2-(2-Fluorophenyl)-substituted derivatives

Chemical Reactions Analysis

2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or other signaling molecules, thereby modulating cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

Table 1: Key Structural and Molecular Properties
Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine (3,5-dihydro) 2-Fluorophenyl C₁₂H₁₀FN₃ 215.23 Partial saturation, electron-withdrawing F
2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine (5,6,7,8-tetrahydro) 2-(Trifluoromethyl)phenyl C₁₃H₁₂F₃N₃ 267.26 Increased lipophilicity (CF₃ group), higher saturation
N-2-fluorophenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 15) Imidazo[1,2-a]pyridine 2-Fluorophenyl, pyridyl C₁₉H₁₄FN₃O 335.34 Carboxamide linker, fully aromatic core
3-(((3-bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide (D) Pyrazolo[1,5-a]pyrimidine 2-Fluorophenyl, bromo, pyridine oxide C₁₈H₁₂BrFN₆O 451.22 Bromine for steric bulk, pyridine oxide for solubility
Key Observations :
  • Saturation: The dihydro/tetrahydro configurations in imidazo[1,2-a]pyrimidines (e.g., target compound vs.
  • Substituent Effects : Fluorine at the phenyl 2-position (target compound) provides moderate electron-withdrawing effects, while trifluoromethyl (CF₃) increases lipophilicity and steric bulk . Bromine in compound D adds steric hindrance and polarizability .
  • Core Heterocycles : Pyrimidine-based cores (target compound, compound D) offer two nitrogen atoms for hydrogen bonding, whereas pyridine-based analogs (e.g., cpd 15) have one nitrogen, altering electronic profiles .
Key Observations :
  • Carboxamide-linked analogs (e.g., cpd 15) may exhibit improved bioavailability due to hydrogen-bonding capacity .
  • Dihydroimidazo[1,2-a]pyrimidines (e.g., compound B) show calcium channel antagonism, implying structural flexibility may benefit cardiovascular targets .

Q & A

Q. How can the structural identity of 2-(2-fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine be confirmed experimentally?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) can resolve the aromatic proton environment and fluorine coupling patterns. High-resolution mass spectrometry (HRMS) validates the molecular formula. For unambiguous confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in studies of structurally similar imidazo[1,2-a]pyrimidine derivatives . Crystallographic data (e.g., bond lengths, angles, and torsion angles) also provide insights into conformational stability .

Q. What synthetic strategies are optimal for preparing this compound?

  • Methodological Answer: Synthesis typically involves cyclocondensation of fluorinated aryl precursors with heterocyclic intermediates. For example, 2-fluorophenyl-substituted imidazo-pyrimidines are synthesized via one-pot reactions using substituted pyrimidine amines and α-haloketones under reflux in polar aprotic solvents (e.g., DMF or DMSO). Catalytic conditions (e.g., p-TsOH or CuI) enhance regioselectivity and yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of byproducts. Reaction monitoring by thin-layer chromatography (TLC) is critical for optimizing reaction time .

Q. What analytical methods are used to assess the purity of this compound?

  • Methodological Answer: Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column, employing acetonitrile/water mobile phases. Quantitative analysis via ¹H-NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) can detect impurities at <5% levels. Elemental analysis (C, H, N) further verifies stoichiometric consistency. For fluorinated analogs, ¹⁹F-NMR is essential to confirm the absence of defluorination byproducts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for fluorophenyl-substituted imidazo[1,2-a]pyrimidines?

  • Methodological Answer: SAR studies require systematic synthesis of analogs with variations in fluorine substitution (e.g., 2,4-difluoro vs. 2-fluoro) and heterocyclic core modifications. Biological assays (e.g., enzyme inhibition or cellular cytotoxicity) are paired with computational docking to map pharmacophore interactions. For instance, replacing the 2-fluorophenyl group with a 2,5-difluorophenyl moiety (as in ) can enhance binding affinity to target proteins like influenza virus neuraminidase . Comparative pharmacokinetic profiling (e.g., logP, metabolic stability) further refines SAR .

Q. What methodologies are employed to evaluate the pharmacological profile of this compound?

  • Methodological Answer: Early-stage pharmacological evaluation includes:
  • ADME assays: Microsomal stability (human/rat liver microsomes), plasma protein binding (equilibrium dialysis), and Caco-2 permeability for bioavailability prediction.
  • Safety pharmacology: hERG channel inhibition (patch-clamp) to assess cardiac risk and Ames test for mutagenicity.
  • In vivo efficacy: Rodent models (e.g., xenografts for anticancer activity) with dose-ranging studies to establish therapeutic index .

Q. How can crystallographic data inform reactivity or stability under experimental conditions?

  • Methodological Answer: Single-crystal X-ray structures reveal intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that influence solid-state stability. For example, planar imidazo[1,2-a]pyrimidine cores with fluorophenyl groups exhibit enhanced crystallinity and thermal stability, as shown in analogous compounds . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can correlate structural features with decomposition temperatures .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Orthogonal validation using:
  • Dose-response curves (IC₅₀/EC₅₀ comparisons across multiple replicates).
  • Target engagement assays (SPR or ITC for binding affinity measurements).
  • Knockout models (CRISPR/Cas9) to confirm mechanism of action .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Methodological Answer: Mechanistic workflows include:
  • Enzyme inhibition kinetics: Michaelis-Menten analysis with varying substrate/inhibitor concentrations.
  • Cellular pathway profiling: RNA-seq or phosphoproteomics to identify downstream targets.
  • Chemical biology probes: Photoaffinity labeling or click chemistry-enabled derivatives for target identification in live cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine
Reactant of Route 2
2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine

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